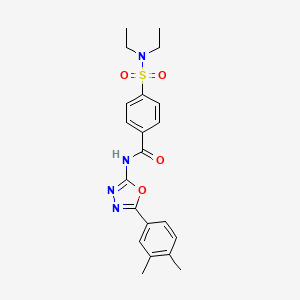![molecular formula C25H20Cl2N2O4 B2730698 ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 339028-67-0](/img/structure/B2730698.png)
ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a complex organic molecule. It contains several functional groups including a benzoyl group, a dichlorobenzyl group, a hydroxy group, and a carboxylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For example, benzoyl and dichlorobenzyl groups could potentially be introduced through Friedel-Crafts acylation or alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-b]pyridine core of the molecule is a bicyclic structure with nitrogen atoms incorporated into the rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the benzoyl and dichlorobenzyl groups could undergo electrophilic aromatic substitution reactions . The carboxylate group could participate in various reactions such as esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like carboxylate and hydroxy could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study details the phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, highlighting the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in the process. This study contributes to understanding the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Characterization of Ligands : Another research focuses on the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, providing insights into the structural and chemical properties of these compounds (Carson & Lippard, 2006).
Medicinal Chemistry
- Histone Deacetylase Inhibitors : Research on synthetic histone deacetylase inhibitors mentions a class of compounds including a similar structure to ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, emphasizing their potential in medicinal chemistry (Mai et al., 2004).
Heterocyclic Chemistry
Heterocyclic Derivatives Synthesis : A study presents a methodology for synthesizing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, which is relevant to understanding the chemical behavior and synthesis of related heterocyclic compounds (Molina, Alajarín, & Sánchez-Andrada, 1993).
Reactivity Studies : Another research examines the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, contributing to the broader understanding of the reactivity of similar complex molecules (Harb et al., 1989).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-benzoyl-1-[(2,4-dichlorophenyl)methyl]-2-methyl-7-oxo-4H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-3-33-25(32)18-12-28-21-20(23(30)15-7-5-4-6-8-15)14(2)29(22(21)24(18)31)13-16-9-10-17(26)11-19(16)27/h4-12H,3,13H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRNLZVYMGRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N(C(=C2C(=O)C3=CC=CC=C3)C)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2730616.png)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)




![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)
![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/no-structure.png)
![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)
![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)